Potency in *Eimeria tenella* Growth Inhibition: Diolmycin A1 vs. A2 and B-series
Diolmycin A1 demonstrates a 10-fold higher potency against *Eimeria tenella* schizont formation in vitro compared to its direct stereoisomer, Diolmycin A2, and a 1000-fold higher potency compared to the B-series compounds. The minimum effective concentration for complete schizont inhibition was 0.02 μg/mL for A1, versus 0.2 μg/mL for A2 and 20 μg/mL for B1 and B2 [1].
| Evidence Dimension | In vitro anticoccidial activity against *Eimeria tenella* |
|---|---|
| Target Compound Data | 0.02 μg/mL (complete inhibition of schizont formation) |
| Comparator Or Baseline | Diolmycin A2: 0.2 μg/mL; Diolmycins B1 & B2: 20 μg/mL |
| Quantified Difference | 10-fold more potent than A2; 1000-fold more potent than B1/B2 |
| Conditions | In vitro assay using BHK-21 cells as host; endpoint was absence of schizonts |
Why This Matters
This superior potency translates to a significantly lower effective dose requirement, reducing the amount of compound needed for in vitro studies and potentially offering a better therapeutic index in further development.
- [1] Tabata, N., Tomoda, H., Takahashi, Y., Haneda, K., Iwai, Y., Woodruff, H. B., & Omura, S. (1993). Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties. *The Journal of Antibiotics*, 46(5), 756–761. View Source
